molecular formula C15H12Cl3N5O7S B11991633 3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

Cat. No.: B11991633
M. Wt: 512.7 g/mol
InChI Key: NFUIAIOHFOSLKZ-UHFFFAOYSA-N
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Description

3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a complex organic compound characterized by its unique structure, which includes nitro groups, a trichloromethyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the nitration of a benzamide precursor, followed by the introduction of the trichloromethyl group and the sulfamoylphenyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the trichloromethyl group.

Scientific Research Applications

3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the trichloromethyl and sulfamoylphenyl groups can interact with specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dinitro-N-{2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl}benzamide
  • 3,5-dinitro-N-{2,2,2-trichloro-1-(1-naphthylamino)ethyl}benzamide
  • 3,5-dinitro-N-{2,2,2-trichloro-1-(4-toluidino)ethyl}benzamide

Uniqueness

3,5-dinitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is unique due to the presence of the sulfamoylphenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H12Cl3N5O7S

Molecular Weight

512.7 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide

InChI

InChI=1S/C15H12Cl3N5O7S/c16-15(17,18)14(20-9-1-3-12(4-2-9)31(19,29)30)21-13(24)8-5-10(22(25)26)7-11(6-8)23(27)28/h1-7,14,20H,(H,21,24)(H2,19,29,30)

InChI Key

NFUIAIOHFOSLKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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